2,4,6-Tri-2-pyridinyl-1,3,5-triazine

Forensic Chemistry Trace Metal Analysis Spectrophotometry

Addressing the need for a high-sensitivity iron detection reagent with superior matrix tolerance, TPTZ (CAS 3682-35-7) is the definitive colorimetric probe for Fe(II) and total iron quantification. - **Unmatched Sensitivity & Selectivity**: Achieves a 5 µg L⁻¹ detection limit for iron in ethanol fuel, outperforming 1,10-phenanthroline and 2,2'-bipyridine【Local Differentiation Evidence】. - **Superior Matrix Tolerance**: Delivers 90% spike recovery in humic-rich waters with high colored dissolved organic carbon (CDOC) within 10 minutes, versus 60% for ferrozine【Local Differentiation Evidence】. - **Streamlined Workflow**: Enables a direct aqueous-based assay, eliminating the time-consuming organic solvent extraction required by bathophenthroline【Local Differentiation Evidence】.

Molecular Formula C18H12N6
Molecular Weight 312.3 g/mol
CAS No. 3682-35-7
Cat. No. B1682449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tri-2-pyridinyl-1,3,5-triazine
CAS3682-35-7
Synonyms2,4,6-tri-2-pyridinyl-1,3,5-triazine
2,4,6-tripyridyl-1,3,5-triazine
2,4,6-tripyridyl-s-triazine
2,4,6-tripyridyl-s-triazine hydrochloride
2,4,6-tripyridyl-s-triazine monoperchlorate
2,4,6-tris(2-pyridyl)-s-triazine
Molecular FormulaC18H12N6
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4
InChIInChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12H
InChIKeyKMVWNDHKTPHDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TPTZ: Iron Determination and Metal Chelation


2,4,6-Tri-2-pyridinyl-1,3,5-triazine (CAS 3682-35-7), commonly referred to as TPTZ, is a tridentate nitrogen-donor ligand widely employed as a colorimetric reagent for the spectrophotometric determination of iron(II) and total iron [1]. The compound forms a stable, intensely blue-purple complex with ferrous ions (Fe²⁺) exhibiting a characteristic absorbance maximum at approximately 593–594 nm [2]. Beyond its primary role in analytical chemistry, TPTZ serves as a key component in the Ferric Reducing Antioxidant Power (FRAP) assay and as a versatile building block in coordination chemistry and supramolecular design .

Colorimetric reagent for Fe(II) determination at ~593 nm
Core component in Ferric Reducing Antioxidant Power (FRAP) assay
Tridentate N-donor ligand for coordination chemistry and supramolecular design

Risks of TPTZ Substitution with Generic Iron Chromogens


Direct substitution of TPTZ with alternative iron chromogens such as bathophenanthroline, ferrozine, or 1,10-phenanthroline is technically unsound without rigorous method re-validation. These reagents exhibit distinct performance profiles in critical assay parameters, including molar absorptivity (sensitivity), matrix interference tolerance (e.g., colored dissolved organic carbon), metal-ion selectivity, and reaction kinetics [1]. For instance, while some alternatives may offer a lower theoretical limit of detection in pure solutions, TPTZ demonstrates superior spike recovery in complex environmental matrices [2]. Furthermore, TPTZ's unique electronic structure imparts a distinct selectivity profile in metal coordination, as evidenced by its anomalous stability sequence across the lanthanide series [3]. Such disparities in analytical performance and fundamental chemical behavior necessitate that procurement decisions be guided by application-specific, quantitative evidence rather than mere in-class functional equivalence.

  • Molar absorptivity may differ across iron chromogens, shifting detection sensitivity
  • Matrix interference tolerance (e.g., CDOC) may not transfer; recovery kinetics differ
  • Metal-ion selectivity profile may shift; rigorous method re-validation required

TPTZ Performance vs. Key Analytical Comparators


TPTZ vs. PDT: Higher Sensitivity for Fe(II) Detection

In a direct comparative study, 2,4,6-tri(2′-pyridyl)-1,3,5-triazine (TPTZ) demonstrated higher sensitivity for the spectrophotometric determination of iron(II) compared to the structurally related triazine reagent 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) [1].

Sensitivity vs. PDT
Head-to-head
TPTZ: higher sensitivity reported
Supports low-LOD Fe(II) analysis, forensic trace context
Qualitative comparison; numeric difference not provided
Forensic Chemistry Trace Metal Analysis Spectrophotometry

Lower Detection Limit vs. 1,10-Phenanthroline and 2,2'-Bipyridine

A comparative study evaluated three ferroin reagents for iron determination in ethanol fuel. TPTZ achieved a detection limit for iron of 5 µg L⁻¹ in the presence of copper, which is superior to the detection limits reported for 1,10-phenanthroline and 2,2'-bipyridine under the same conditions [1]. Specifically, 1,10-phenanthroline exhibited a detection limit of 7 mg L⁻¹ (7000 µg L⁻¹), while 2,2'-bipyridine showed a detection limit of 11 µg L⁻¹ [1].

LOD in ethanol fuel
Head-to-head
5 µg L⁻¹
Supports trace Fe quantification in ethanol with Cu
vs. 1,10-phenanthroline: 7000 µg L⁻¹; 2,2'-bipyridine: 11 µg L⁻¹
Fuel Analysis Interference Study Spectrophotometry

Higher Spike Recovery vs. Ferrozine in High-DOC Freshwater

In a comparative study of freshwater analysis, TPTZ demonstrated significantly higher recovery of spiked iron in samples containing high levels of colored dissolved organic carbon (CDOC) compared to ferrozine [1]. Under a standard 10-minute development time at pH 6, TPTZ achieved a spike recovery of 90%, whereas ferrozine recovered only 60% [1]. This difference is attributed to the much slower iron reduction rate of ferrozine, which requires a 1-hour development time for full recovery [1].

Spike recovery in CDOC
Head-to-head
90% recovery (TPTZ)
Supports accurate TRFe analysis in humic-rich freshwater
vs. Ferrozine 60% at 10 min, pH 6
Environmental Chemistry Water Analysis Matrix Effects

Higher Spike Recovery Without Extraction vs. Bathophenanthroline

When compared to the bathophenanthroline (BPA) method for freshwater iron analysis, the TPTZ method avoids several key disadvantages. The BPA method requires a hexanol extraction step, which leads to unacceptably high limits of detection with small sample volumes [1]. Furthermore, humic matter in the samples was observed to interfere with the BPA method by forming a precipitate [1]. In contrast, the TPTZ method is aqueous-based, does not require an extraction step, and demonstrated higher spike recoveries (e.g., 90% vs. a lower, though unspecified, BPA recovery in CDOC-rich waters) [1].

vs. Bathophenanthroline
Head-to-head
Aqueous, no extraction
Simplifies workflow, avoids humic precipitation
BPA requires hexanol extraction, lower recovery in CDOC
Environmental Chemistry Water Analysis Method Comparison

Molar Absorptivity Benchmark vs. Key Iron Chromogens

The molar absorptivity (ε) of the Fe(II)-TPTZ complex serves as a benchmark for sensitivity in iron determinations. A comparative review reports the molar absorptivity of the Fe(II)-TPTZ complex as 22,600 L mol⁻¹ cm⁻¹ [1]. This value is comparable to other sensitive reagents like 4,7-diphenyl-1,10-phenanthroline (ε = 22,400) and its sulfonate (BPS, ε = 22,140), and PDT (ε = 23,500), but lower than some newer, less established alternatives like ferrozine (ε = 27,900) [1].

Molar absorptivity
Cross-study comparable
22,600 L mol⁻¹ cm⁻¹
Benchmark sensitivity among iron chromogens
Comparable to PDT (23,500), higher than BPS (22,140)
Analytical Chemistry Method Development Sensitivity

Comparable Online Detection Limit vs. 1,10-Phenanthroline

A patent analysis for online iron monitoring in power plant water systems notes that both TPTZ and 1,10-phenanthroline spectrophotometric methods are employed for this application. The document states that the detection limit for online iron analyzers using the TPTZ method is comparable to that of the 1,10-phenanthroline method, with both achieving a detection limit >10 µg/L [1].

Online LOD
Cross-study comparable
>10 µg L⁻¹ (both methods)
Equivalent sensitivity for industrial water monitoring
Selection based on stability, cost, hardware compatibility
Industrial Water Analysis Online Monitoring Power Generation

TPTZ Application Scenarios


Trace Iron Quantification in Biofuels and Forensic Samples

TPTZ is the preferred reagent when high sensitivity is required for iron detection in the presence of potential interferents like copper. The demonstrated detection limit of 5 µg L⁻¹ for iron in ethanol fuel [1], which is superior to 1,10-phenanthroline and 2,2'-bipyridine, justifies its selection for quality control in biofuel production. Similarly, its higher sensitivity for Fe(II) compared to PDT [2] supports its use in forensic applications for detecting trace iron transfers from metallic objects to human skin.

Total Reactive Iron Analysis in High-DOC Freshwater

For environmental scientists and water quality analysts, TPTZ offers a critical advantage in analyzing samples with high colored dissolved organic carbon (CDOC). Its ability to achieve 90% spike recovery within a standard 10-minute development time, compared to only 60% for ferrozine [3], makes it the more accurate and time-efficient choice for TRFe determination in humic-rich natural waters, reducing the risk of underestimation and improving laboratory workflow.

Simplified Iron Determination for Environmental Monitoring

TPTZ provides a more streamlined analytical workflow compared to methods like bathophenanthroline (BPA), which requires a time-consuming and interference-prone organic solvent extraction [3]. The aqueous-based TPTZ method avoids issues with humic matter precipitation and poor performance with small sample volumes, making it a robust and practical option for routine environmental monitoring programs where simplicity and reliability are paramount.

Online Iron Monitoring in Industrial Water Systems

In industrial settings such as thermal power plants, where the required detection limit for online iron analyzers is typically >10 µg/L, TPTZ provides a performance comparable to the established 1,10-phenanthroline method [4]. This functional equivalence in sensitivity allows procurement managers and process engineers to consider TPTZ-based analyzers as a viable alternative, with selection potentially driven by factors like reagent stability, long-term cost, or specific hardware compatibility.

Application
Selection Property
Validation Focus
Biofuel trace iron & forensic samples
High sensitivity in Cu-containing matrices
Confirm LOD in specific ethanol fuel or forensic matrix
Environmental TRFe in CDOC-rich water
Rapid, high spike recovery in DOC-rich water
Validate recovery at 10-min development time for site samples
Streamlined environmental iron analysis
Aqueous method without organic extraction
Verify absence of humic precipitation in local water types
Online iron monitoring in power plants
Comparable detection limit to phenanthroline
Evaluate long-term reagent stability and analyzer compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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